molecular formula C19H17NO4 B8035969 (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate

Cat. No.: B8035969
M. Wt: 323.3 g/mol
InChI Key: VVPJFGZZHSVGJF-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate is a carbamate derivative featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely utilized in peptide synthesis and organic chemistry. The Fmoc group is renowned for its stability under basic conditions and selective deprotection under mild acidic conditions, making it indispensable in solid-phase peptide synthesis (SPPS) . The 2-oxotetrahydrofuran-3-yl substituent introduces a cyclic ester (lactone) moiety, which may influence steric hindrance, solubility, and reactivity compared to linear or aliphatic analogs.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPJFGZZHSVGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol (Source,,):

  • Reagents :

    • 3-Amino-2-oxotetrahydrofuran (1.0 eq)

    • Fmoc-Cl (1.2 eq)

    • Sodium carbonate (2.5 eq)

    • Solvent: 1,4-dioxane/water (4:1) or DMF

  • Procedure :

    • Dissolve 3-amino-2-oxotetrahydrofuran in 1,4-dioxane.

    • Add aqueous Na₂CO₃ and cool to 0°C.

    • Slowly add Fmoc-Cl dissolved in 1,4-dioxane.

    • Stir at room temperature for 6–12 hours.

    • Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

  • Yield : 85–92% (Source).

Analytical Validation (Source,):

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 4.40 (m, 1H, CH-NH), 3.90–3.70 (m, 2H, tetrahydrofuran ring).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is synthesized on resin for automated peptide assembly (Source,):

Protocol (Source):

  • Resin : Wang resin pre-loaded with Fmoc-protected amino acids.

  • Reagents :

    • Piperidine (20% in DMF) for Fmoc deprotection.

    • HATU/DIPEA for coupling.

  • Steps :

    • Deprotect resin-bound amine with piperidine.

    • Couple 3-amino-2-oxotetrahydrofuran using HATU/DIPEA.

    • Wash and cleave with TFA/water/TIS (95:2.5:2.5).

  • Yield : 70–78% (crude), >95% after HPLC purification.

Alternative Methods Using Scavengers

For acid-sensitive substrates, scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) prevent side reactions (Source,):

Protocol (Source):

  • Reagents :

    • Fmoc-Cl (1.1 eq)

    • 3-Amino-2-oxotetrahydrofuran (1.0 eq)

    • TFA/TIS/water (95:2.5:2.5)

  • Procedure :

    • React Fmoc-Cl with the amine in TFA at 0°C.

    • Quench with TIS/water and purify via precipitation in cold ether.

  • Yield : 80–88%.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantage
Fmoc-Cl/Na₂CO₃ (Solution)1,4-Dioxane/H₂O, 25°C85–92%>98%Scalability, high yield
SPPS IntegrationDMF, HATU, 25°C70–78%>95%Automation-friendly
TFA/TIS Scavenger MethodTFA, 0°C to 25°C80–88%97%Minimizes side reactions

Challenges and Optimization

  • Byproduct Formation : Over-acylation of the tetrahydrofuran amine is mitigated using controlled stoichiometry (Fmoc-Cl ≤1.2 eq) (Source).

  • Solvent Choice : Polar aprotic solvents (DMF, 1,4-dioxane) enhance reactivity, while TFA ensures solubility of intermediates (Source,).

  • Purification : Silica chromatography (ethyl acetate/hexane) or reverse-phase HPLC resolves Fmoc byproducts (Source,).

Applications in Pharmaceutical Synthesis

The compound serves as a precursor for:

  • Peptidomimetics : Incorporates constrained tetrahydrofuran rings to enhance metabolic stability (Source).

  • Anticancer Agents : Used in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation (Source ).

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Structural Characteristics

The structure of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate features a fluorenyl group, which contributes to its stability and reactivity in various chemical environments. The presence of the oxotetrahydrofuran moiety enhances its utility as a protecting group in peptide synthesis.

Peptide Synthesis

One of the primary applications of this compound is as a protecting group in peptide synthesis. Protecting groups are crucial for selectively modifying amino acids without affecting other functional groups. The Fmoc group is particularly favored due to its stability and ease of removal under mild conditions, typically through basic hydrolysis.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the generation of diverse chemical entities.

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. By modifying peptides with this compound, researchers can investigate how changes in structure affect biological activity.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific functional characteristics derived from its chemical structure.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of this compound in synthesizing cyclic peptides. Researchers optimized reaction conditions to improve yield and purity by adjusting the concentration of reagents and reaction time, showcasing the compound's versatility as a protecting group.

Case Study 2: Enzyme Mechanism Investigation

Another research effort employed this compound to probe the active sites of enzymes involved in metabolic pathways. By attaching Fmoc-Oxotetrahydrofuran derivatives to substrates, scientists could elucidate enzyme-substrate interactions and identify critical residues necessary for catalytic activity.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group in peptide synthesis, where it temporarily shields reactive functional groups during the synthesis process. This allows for selective reactions to occur without interference from other functional groups .

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., bromopropyl) enable cross-coupling reactions, while charged amines (e.g., 3-aminopropyl) improve aqueous solubility .
  • Thioether-containing analogs exhibit enhanced steric bulk and chirality, impacting their utility in asymmetric synthesis .

Key Observations :

  • Olefin metathesis (e.g., Grubbs catalyst) enables efficient synthesis of unsaturated derivatives with high yields .
  • Silver-mediated substitutions are less efficient (54% yield) but useful for introducing aromatic amines .
  • Standard Fmoc-Cl coupling remains the most reliable method for aliphatic and charged derivatives .

Solubility and Stability

  • 3-Aminopropyl derivative: Exhibits high aqueous solubility due to its charged hydrochloride salt, making it suitable for biological assays .
  • Allyl and bromopropyl analogs : Lipophilic properties favor organic-phase reactions but limit aqueous compatibility .
  • Thioether-containing derivative : The trityl group enhances steric protection, improving stability under acidic conditions .

Biological Activity

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate, with the molecular formula C19H17NO4C_{19}H_{17}NO_{4} and a molecular weight of 323.3 g/mol, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenyl group linked to a tetrahydrofuran moiety through a carbamate bond. Its structural characteristics contribute to its biological properties, particularly in enzyme interactions and as a protecting group in peptide synthesis.

PropertyValue
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
CAS Number1313254-59-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as a protecting group in peptide synthesis, allowing selective reactions without interference from other functional groups. This property makes it valuable in the synthesis of biologically active peptides and small molecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Antifibrotic Effects : Recent studies have highlighted its potential in reducing liver fibrosis through modulation of signaling pathways such as IKKβ-NF-κB .
  • Cellular Interaction : The compound can affect cellular processes by altering protein expression levels related to fibrosis and inflammation .

Case Study 1: Antifibrotic Activity

A study evaluated the effects of this compound on LX-2 cells, a model for liver fibrosis. The results demonstrated:

  • Inhibition of COL1A1 : The compound significantly reduced the expression of collagen type I alpha 1 (COL1A1), a key marker for fibrosis.
  • Dose-dependent Effects : At varying concentrations (50, 100, 200, and 500 μmol/L), the compound exhibited a marked reduction in fibrotic markers .

Case Study 2: Enzyme Interaction

Research into enzyme mechanisms revealed that this compound serves as an effective inhibitor for specific enzymes involved in amino acid metabolism. This inhibition was linked to changes in protein conformation and activity, providing insights into its potential therapeutic applications .

Comparison with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known compounds exhibiting similar biological activities.

Compound NameBiological ActivityEfficacy (%)
EGCGAnti-inflammatory36.46 ± 4.64
L-AspFibrosis marker inhibition11.33 ± 0.35
(9H-Fluoren-9-yl)methylCOL1A1 inhibitionUp to 97.44

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for permeation resistance), safety goggles, and chemical-resistant lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods or local exhaust ventilation to minimize inhalation of dust or aerosols .
  • Spill Management: Collect spills using non-sparking tools, avoid dust generation, and dispose of waste in sealed containers labeled for halogenated organic compounds .
  • Storage: Store in airtight containers at temperatures <28°C, away from oxidizing agents and moisture .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H-NMR to identify key proton environments. For example, the fluorenylmethyl group shows characteristic aromatic signals at 7.3–7.8 ppm, while the carbamate NH proton appears at ~5.5–6.0 ppm (solvent-dependent) .
  • Mass Spectrometry: ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the carbamate and tetrahydrofuran moieties .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this carbamate derivative while minimizing side reactions?

  • Methodological Answer:

  • Reaction Conditions:
  • Solvent System: Use anhydrous chloroform or dichloromethane to dissolve intermediates, followed by dropwise addition of triethylamine to activate chloroformate coupling .
  • Temperature: Maintain reactions at 0–5°C during carbamate formation to suppress epimerization or hydrolysis .
  • Yield Optimization:
Reaction Time (h)Yield (%)Purity (%)
31585
183395
Data adapted from carbamate synthesis protocols for analogous compounds .
  • Purification: Perform flash chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the product from unreacted Fmoc-Cl or hydroxylated byproducts .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer:

  • Controlled Stability Studies:

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.

Monitor degradation via HPLC at 254 nm, tracking the disappearance of the parent peak and emergence of hydrolysis products (e.g., fluorenylmethanol or tetrahydrofuran-3-amine) .

  • Kinetic Analysis: Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For example, at pH 7.4, t1/2t_{1/2} may exceed 24 hours, while acidic conditions (pH 2) accelerate hydrolysis .

Q. What advanced techniques validate the stereochemical configuration of the tetrahydrofuran ring in this compound?

  • Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration. For example, triclinic crystal systems (space group P1) with unit cell parameters a=5.18A˚,b=15.32A˚,c=20.36A˚a = 5.18 \, \text{Å}, b = 15.32 \, \text{Å}, c = 20.36 \, \text{Å} can resolve stereochemistry .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) to confirm the (2-oxotetrahydrofuran-3-yl)carbamate conformation .

Q. How does this compound interact with biological targets such as cholinesterase enzymes, and what assays are suitable for evaluating inhibition?

  • Methodological Answer:

  • In Vitro Assays:
  • Ellman’s Method: Measure acetylcholinesterase (AChE) activity via hydrolysis of acetylthiocholine, monitored at 412 nm. IC50_{50} values <10 µM suggest potent inhibition .
  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
  • In Silico Docking: Perform molecular docking (AutoDock Vina) with AChE (PDB: 4EY7) to identify binding interactions between the carbamate group and catalytic triad (Ser203, His447, Glu334) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar Fmoc-protected carbamates?

  • Methodological Answer:

  • Parameter Replication: Systematically vary reaction parameters (e.g., solvent polarity, base strength) while monitoring intermediates via TLC or inline IR spectroscopy .
  • Byproduct Identification: Use LC-MS/MS to detect and quantify side products (e.g., Fmoc-OH from hydrolysis), which may explain yield variations .

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